Product packaging for beta-Methyl-asparagine(Cat. No.:CAS No. 50817-24-8)

beta-Methyl-asparagine

Cat. No.: B1229630
CAS No.: 50817-24-8
M. Wt: 146.14 g/mol
InChI Key: VQVHCAXHYBLRIF-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Investigations Pertaining to Asparagine Methylation and its Analogs

The scientific inquiry into the methylation of amino acids dates back several decades. The first papers on "protein methylation" were published in the 1960s, and by the early 1980s, it was established that amino acids, including dicarboxylic ones like aspartate (a precursor to asparagine), could be post-translationally methylated by specific enzymes. nih.gov This non-epigenetic methylation of protein carboxyl groups was identified as a response to aging and oxidative stress, particularly in anucleated cells like red blood cells. nih.gov These early discoveries laid the groundwork for understanding how methylation could alter protein function and stability. nih.gov

Alongside the study of natural modifications, researchers began synthesizing artificial analogs of asparagine to explore their biological potential. As early as 1959, analogs such as L-2-amino-2-carboxyethanesulfonamide were prepared to investigate their biological properties. acs.org Throughout the 1970s, interest in creating asparagine analogs grew, with a focus on developing potential antimetabolites and enzyme inhibitors. rothamsted.ac.ukacs.org For instance, early studies failed to find significant activity against the enzyme asparagine synthetase with simple analogs of glutamine, ATP, and aspartic acid. nih.gov However, this did not deter the exploration of other modifications.

A notable area of research has been the synthesis of methylated amino acids to enhance the properties of peptides. researchgate.netnih.gov N-methylation, for example, can improve the pharmacokinetic profile of peptide-based drugs by increasing their stability against enzymatic degradation. researchgate.net While much of this work has focused on N-methylation (at the nitrogen atom), it established the principle that methylation is a valuable tool in medicinal chemistry. nih.gov The discovery of naturally occurring methylated asparagine, such as gamma-N-methylasparagine in the beta subunit of certain photosynthetic proteins, further validated that asparagine methylation is a biologically relevant modification. researchgate.netlsu.edu

Rationale for Research on beta-Methyl-asparagine: Significance and Knowledge Gaps

The motivation for studying this compound stems from several key areas of biochemical and medicinal research. A primary driver is the pursuit of creating novel peptidomimetics—compounds that mimic natural peptides but have enhanced properties. Introducing methyl groups, such as on the alpha- or beta-carbon of an amino acid, can create building blocks for peptides that are more resistant to proteolytic digestion. iris-biotech.de This increased stability is a highly sought-after characteristic for developing more effective peptide-based drugs. researchgate.net

Furthermore, the study of asparagine metabolism has become critically important in oncology. Certain cancers, particularly acute lymphoblastic leukemia (ALL), have low levels of asparagine synthetase (ASNS) and are dependent on external sources of asparagine. mdpi.comnih.gov This dependency is exploited by the chemotherapeutic agent L-asparaginase, which depletes circulating asparagine. mdpi.com However, resistance often develops as tumor cells upregulate ASNS expression. nih.gov The study of asparagine analogs, therefore, is crucial for developing new strategies to target asparagine metabolism and overcome therapeutic resistance. nih.gov

Despite the strong rationale, significant knowledge gaps exist, particularly for the specific compound this compound. While there are methods for the stereoselective synthesis of β-branched α-amino acids, specific literature detailing the synthesis and biological activity of this compound is scarce. organic-chemistry.org The primary knowledge gap is the near-complete lack of experimental data on its biological effects. It is unknown how the beta-methyl modification would affect protein structure, enzyme interactions, or its potential as a therapeutic agent.

Broader gaps also remain in the understanding of amino acid homeostasis. For example, the specific transporters for asparagine in well-studied organisms like Bacillus subtilis have only recently been identified, highlighting that fundamental aspects of amino acid transport are still being uncovered. nih.govbiorxiv.org The precise physiological impact of the asparagine synthetase enzyme on cellular metabolism is another area that remains largely unexplored. nih.gov Therefore, the study of this compound could not only reveal the properties of this specific molecule but also serve as a tool to probe these more fundamental questions in biochemistry.

Data Tables

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name2,4-diamino-3-methyl-4-oxobutanoic acid nih.gov
Molecular FormulaC₅H₁₀N₂O₃ nih.gov
Molecular Weight146.14 g/mol nih.gov
CAS Number50817-24-8 nih.gov
Table 2: Investigated Asparagine Analogs and their Research Context
Analog NameModificationPrimary Research FocusReference
gamma-N-methylasparagineMethyl group on the amide nitrogenFound in natural proteins; enhances photosynthetic efficiency. researchgate.net
L-2-Amino-2-carboxyethanesulfonamideSulfonamide group replacing the amideInvestigated for general biological properties. acs.org
β-lactam analogCyclic β-lactam structureStudied as an inhibitor of asparagine synthetase. nih.gov
Asparagine hydroxylationHydroxyl group on the asparagine side chainA reversible post-translational modification involved in signaling. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3 B1229630 beta-Methyl-asparagine CAS No. 50817-24-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50817-24-8

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

2,4-diamino-3-methyl-4-oxobutanoic acid

InChI

InChI=1S/C5H10N2O3/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H2,7,8)(H,9,10)

InChI Key

VQVHCAXHYBLRIF-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)N)C(=O)N

Canonical SMILES

CC(C(C(=O)O)N)C(=O)N

Synonyms

beta-methyl-asparagine

Origin of Product

United States

Synthetic Methodologies for Beta Methyl Asparagine and Its Stereoisomers

Total Synthesis Approaches to β-Methyl-asparagine

The total synthesis of β-methyl-asparagine, a non-proteinogenic amino acid, is a significant challenge due to the presence of two adjacent stereocenters. This amino acid is a component of several complex natural products, such as the antibiotic malacidin A and the highly cytotoxic peptide polytheonamide B. nih.govuni-kiel.de Synthetic strategies often focus on the controlled introduction of the methyl group at the β-position of an aspartic acid framework and the subsequent formation of the side-chain amide.

One common approach involves the methylation of a protected aspartic acid derivative. For instance, the scaffold of β-methyl-aspartic acid (MeAsp) can be generated from a trityl-protected aspartate precursor. nih.gov While the methylation step itself may not be stereoselective, the resulting diastereomers can often be separated using chromatographic techniques. nih.gov Another advanced strategy utilizes the ring-opening of an aziridine (B145994) precursor, which can serve as a versatile method for accessing various β-branched amino acids, including the branched tryptophan-asparagine motif found in some natural products. chemrxiv.org

Strategies Involving β-Methyl Aspartate Intermediates

A key and widely employed strategy in the synthesis of asparagine and its analogues proceeds through an aspartic acid β-ester intermediate. This method leverages the differential reactivity of the α- and β-carboxylic acid groups of aspartic acid. The synthesis typically begins with the selective esterification of the β-carboxylic acid.

The synthesis of γ-N-methylasparagine, a related compound, has been achieved by reacting the ω-methyl ester of aspartate with methylamine, demonstrating the direct conversion of the ester to the N-methylated amide. nih.gov This highlights the utility of β-methyl aspartate as a pivotal intermediate for producing not only asparagine but also its N-substituted derivatives.

Table 1: Synthesis of Asparagine via β-Methyl Aspartate Intermediate

Step Reactants Reagents/Conditions Product Reference
Esterification Aspartic acid, Methanol Mineral Acid (e.g., H₂SO₄, HCl) β-Methyl aspartate google.com
Amination β-Methyl aspartate Aqueous ammonia (B1221849), Heat Asparagine monohydrate google.com

Stereoselective and Enantioselective Synthesis for Chiral Purity

Achieving chiral purity in β-methyl-asparagine is critical, as the biological activity of peptides containing this residue is highly dependent on its stereochemistry. The molecule possesses two stereocenters (at the α- and β-carbons), meaning four possible stereoisomers exist. Various methods have been developed to control this stereochemistry.

Asymmetric Catalysis: Phase-transfer catalysis represents a powerful tool for the stereoselective synthesis of β-branched α-amino acids. The alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides, under the influence of a chiral quaternary ammonium (B1175870) bromide catalyst, can proceed with high levels of syn- and enantioselectivity. organic-chemistry.org This approach allows for the preparation of all possible stereoisomers. organic-chemistry.org Other metal-catalyzed methods, such as palladium-catalyzed alkylation of unactivated C(sp³)–H bonds and copper-catalyzed hydroamination of unsaturated esters, also provide enantioselective routes to β-amino acid derivatives. nih.govnih.gov

Biocatalysis: Enzymes offer an excellent alternative for establishing stereocenters with high precision. Biocatalytic transamination using aminotransferases can produce β-branched aromatic amino acids by establishing two adjacent stereocenters with high diastereo- and enantioselectivity in a single step through a dynamic kinetic resolution process. nih.gov Multi-enzyme cascade reactions have also been engineered to synthesize all four stereoisomers of phenylpropanolamines, demonstrating the potential of biocatalysis for complex stereochemical control. d-nb.info

Diastereomer Separation: In cases where the key bond-forming reaction is not stereoselective, a common strategy is to separate the resulting mixture of diastereomers. For example, in the synthesis of the β-methyl-aspartic acid (MeAsp) building block for malacidin A, methylation of the precursor yields a mixture of diastereomers which can be effectively separated by column chromatography. nih.gov

Table 2: Comparison of Stereoselective Synthesis Strategies

Strategy Method Key Features Reference
Asymmetric Catalysis Phase-Transfer Catalyzed Alkylation High syn- and enantioselectivity; access to all stereoisomers. organic-chemistry.org
Asymmetric Catalysis CuH-Catalyzed Hydroamination Enantioselective synthesis from α,β-unsaturated carbonyls. nih.gov
Biocatalysis Transaminase-based Dynamic Kinetic Resolution High diastereo- and enantioselectivity in a single step. nih.gov
Chromatography Separation of Diastereomers Applicable when stereoselective synthesis is not achieved. nih.gov

Synthesis of Labeled β-Methyl-asparagine for Isotopic Tracing Studies (e.g., ¹⁵N-labeling)

Isotopically labeled amino acids are indispensable tools for biochemical and medical research, particularly in metabolic tracing and NMR-based structural biology. The synthesis of ¹⁵N-labeled β-methyl-asparagine and its parent compound, asparagine, can be achieved through both chemical and biological methods.

A prominent chemical synthesis method allows for the preparation of α-¹⁵N, β-¹⁵N, or α,β-double ¹⁵N-labeled L-asparagine. google.com This approach utilizes ¹⁵N-labeled L-aspartic acid and/or other ¹⁵N-containing inorganic starting materials. The process is designed to maximize the incorporation and utilization of the expensive isotope, achieving high purity and abundance of the final labeled product. google.com Another chemical route involves the synthesis of β-cyano-ʟ-alanine, a direct precursor to asparagine. This method can incorporate labels such as ¹³C or ¹⁵N into the cyano group via reagents like K¹³CN. acgpubs.org

Biosynthetic routes also provide an effective means of isotopic labeling. For example, the origin of the amide nitrogen in asparagine has been studied in seedlings using β-L-[4C-¹⁵N]cyanoalanine as a labeled precursor. nih.gov In the context of protein production for NMR studies, specific labeling schemes are crucial. Protocols have been developed for the selective ¹⁵N-labeling of the side-chain amide groups of asparagine and glutamine residues within a protein. anu.edu.au This is typically achieved by providing specific ¹⁵N-labeled precursors in the growth medium or cell-free synthesis mixture, which are then incorporated by the organism's or extract's biosynthetic machinery. anu.edu.auckisotopes.com These methods are vital for unambiguously assigning NMR signals and studying protein structure and dynamics. anu.edu.au

Derivatization and Analogue Synthesis for Chemical Biology Probes and Structure-Activity Relationship Studies

The synthesis of derivatives and analogues of β-methyl-asparagine is crucial for developing chemical biology probes and for conducting structure-activity relationship (SAR) studies. These studies aim to understand how structural modifications affect biological activity, which is essential for drug discovery and chemical biology. acs.org

Analogue Synthesis for SAR Studies: Incorporating β-amino acids, such as β-methyl-asparagine, into peptides is a common strategy to create analogues with enhanced properties, such as increased stability against enzymatic degradation. nih.gov SAR studies often involve the systematic replacement of amino acids in a biologically active peptide with natural or non-natural amino acids to probe their role in ligand-receptor binding and activation. nih.govd-nb.info For example, β³-amino acid analogues have been incorporated into melanocortin agonist peptides to investigate the effects on receptor potency and selectivity. nih.gov The synthesis of these peptide analogues is typically achieved using standard solid-phase peptide synthesis (SPPS), where the custom-synthesized, protected β-amino acid building blocks are incorporated into the growing peptide chain. d-nb.info

Derivatization for Chemical Probes and Analysis: Derivatization of the asparagine scaffold can be used to attach functional handles, such as fluorescent dyes or biotin, creating probes for biochemical assays. researchgate.net In one strategy, an aspartic acid residue is attached to a solid support, and its orthogonally protected side chain is selectively deprotected to couple a glycosylamine, ultimately forming a functionalized N-linked glycoconjugate. researchgate.net This preserves the native presentation of the glycan for structural and biochemical studies. researchgate.net

Furthermore, chemical derivatization is often a prerequisite for analytical techniques like gas chromatography-mass spectrometry (GC-MS). The polar functional groups of amino acids are reacted to make them more volatile. A common method is silylation, where active hydrogens on amine and hydroxyl groups are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) moiety using reagents like MTBSTFA. Another two-step derivatization involves esterification of the carboxylic acid groups followed by acylation of the amino groups. mdpi.com These methods enable the separation and quantification of amino acids and their metabolites in biological samples.

Biosynthetic Pathways and Mechanistic Enzymology of Beta Methyl Asparagine

Exploration of Potential Natural Occurrence and Isolation Methodologies

β-Amino acids, while less common than their α-counterparts, are found in nature in both free and peptide-bound forms. ethz.ch The natural occurrence of β-methyl-asparagine has been noted in various organisms, often as a component of larger, more complex natural products like peptides, depsipeptides, lactones, and alkaloids. ethz.ch For instance, γ-N-methylasparagine, a structurally related compound, has been identified in the β subunits of several phycobiliproteins, which are light-harvesting protein complexes in certain photosynthetic organisms. nih.gov

The isolation of such modified amino acids from natural sources typically involves the hydrolysis of the parent protein or peptide, followed by chromatographic separation and purification of the resulting amino acid mixture. nih.govnih.gov However, the strong acidic conditions often used for hydrolysis can lead to the partial racemization of chiral amino acids and the conversion of asparagine and glutamine to their corresponding acids, which presents a challenge for accurate quantification and characterization. nih.gov

Proposed or Verified Biosynthetic Routes to beta-Methyl-asparagine

The biosynthesis of β-methyl-asparagine is believed to follow a pathway that diverges from the standard synthesis of asparagine. The core reaction involves the methylation of an asparagine precursor or an asparagine residue within a peptide chain.

Identification of Precursor Molecules and Metabolic Intermediates

The primary precursor for the biosynthesis of asparagine is aspartate, which is derived from the citric acid cycle intermediate oxaloacetate. wikipedia.orgoup.com Aspartate is then converted to asparagine by the enzyme asparagine synthetase. wikipedia.org In the context of β-methyl-asparagine, it is proposed that a methylation event occurs either on an asparagine precursor or on an asparagine residue that has already been incorporated into a polypeptide chain.

Radiotracer experiments have provided evidence for the origin of the methyl group. Studies on the biosynthesis of γ-N-methylasparagine in phycobiliproteins have shown that the methyl group is derived from the S-methyl of methionine. nih.gov This strongly implicates S-adenosylmethionine (SAM) as the direct methyl donor in this biological methylation reaction. nih.gov

Precursor MoleculeRole in Biosynthesis
Aspartate The foundational amino acid from which asparagine is synthesized. wikipedia.org
L-aspartate The specific stereoisomer that serves as the substrate for asparagine synthetase. uniprot.org
Methionine The ultimate source of the methyl group for the methylation reaction. nih.gov
S-Adenosylmethionine (SAM) The activated methyl donor that directly transfers its methyl group to the substrate. nih.govwikipedia.org

Characterization of Enzymes Involved in this compound Formation

The enzymatic machinery responsible for the synthesis of β-methyl-asparagine involves at least two key classes of enzymes: methyltransferases and potentially specialized asparagine synthetases.

Methyltransferases are a large and diverse group of enzymes that catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosylmethionine (SAM), to a variety of substrates, including proteins, nucleic acids, and small molecules. wikipedia.orgexcedr.com The general mechanism involves a nucleophilic attack on the methyl group of SAM, with the subsequent formation of a methylated substrate and S-adenosyl-L-homocysteine (SAH). wikipedia.org

The biosynthesis of γ-N-methylasparagine in phycobiliproteins has been shown to be dependent on a methyltransferase that utilizes SAM. nih.gov This post-translational modification occurs at a specific asparagine residue (position β-72) within a highly conserved region of these proteins. nih.gov Interestingly, the methyltransferase may recognize a specific sequence context, as the methylated asparagine residue is often preceded by a pair of glycine (B1666218) residues, a pattern also observed in the methylation of glutamine residues in other proteins. pnas.org

Enzyme ClassFunctionCofactor
Methyltransferase Catalyzes the transfer of a methyl group to a substrate. wikipedia.orgS-Adenosylmethionine (SAM) wikipedia.org

Asparagine synthetase (ASNS) is the enzyme responsible for the ATP-dependent synthesis of L-asparagine from L-aspartate. nih.govnih.gov There are two main classes of asparagine synthetases. wikidoc.org The majority of prokaryotic enzymes (AsnA) use ammonia (B1221849) as the nitrogen source, while eukaryotic and some prokaryotic enzymes (AsnB) preferentially use glutamine, although they can also utilize ammonia. oup.comwikidoc.org

The synthesis of asparagine by glutamine-dependent ASNS proceeds through a two-step mechanism. First, the N-terminal domain hydrolyzes glutamine to produce ammonia. wikidoc.orgrsc.org This ammonia then travels through an intramolecular tunnel to the C-terminal domain, where it reacts with a β-aspartyl-AMP intermediate to form asparagine. wikidoc.org While there is no direct evidence of an ASNS variant that directly produces β-methyl-asparagine, it is conceivable that a specialized or mutated ASNS could potentially accommodate a methylated aspartate derivative as a substrate. However, the more likely scenario is that methylation occurs as a post-synthetic or post-translational modification.

Methyltransferase Enzymes and S-Adenosylmethionine (SAM) Dependence

Genetic and Molecular Biological Approaches to Pathway Elucidation

The identification and characterization of the genes and enzymes involved in β-methyl-asparagine biosynthesis rely heavily on genetic and molecular biological techniques. The discovery of the gene encoding the methyltransferase responsible for γ-N-methylasparagine formation in phycobiliproteins was a significant step in understanding this pathway. pnas.org

Mutant analysis has also been a powerful tool. For example, creating mutant cells with unmethylated phycobilisomes has demonstrated the functional importance of this methylation, as these mutants exhibit lower efficiencies of energy transfer compared to their wild-type counterparts. pnas.org Furthermore, the identification of mutations in the human ASNS gene has been linked to asparagine synthetase deficiency (ASD), a rare neurological disorder. nih.govresearchgate.net Studying these mutations provides valuable insights into the structure-function relationships of the enzyme and the critical role of asparagine synthesis in cellular function. nih.govresearchgate.net

Metabolism and Degradation of Beta Methyl Asparagine in Biological Systems

Catabolic Pathways and Enzymatic Degradation Mechanisms for beta-Methyl-asparagine

The breakdown of this compound is not as universally characterized as that of its parent compound, asparagine. However, studies in specific organisms have elucidated potential catabolic routes. In general, amino acid catabolism can proceed via several mechanisms, including deamidation (removal of the amide group) and transamination (transfer of the amino group).

For asparagine, two primary catabolic pathways are recognized in organisms like higher plants. oup.com The first route is a direct hydrolysis reaction catalyzed by asparaginase (B612624) (ASPG) , which cleaves the amide group to release aspartate and ammonium (B1175870). oup.comoup.com The second pathway involves the action of asparagine aminotransferase (AsnAT) , which transfers the α-amino group to a keto-acid acceptor, leading to the formation of 2-oxosuccinamate. oup.comoup.com

In the case of its methylated analog, specific research on the bacterium Pseudomonas putida utilizing threo-beta-methyl-l-aspartate (a closely related compound formed by the deamidation of this compound) has revealed a more complex, circuitous degradation mechanism. nih.gov This pathway is not a direct beta-decarboxylation but rather a sequence of transamination-beta-decarboxylation-transamination reactions. nih.gov This process is dependent on inducible enzymes and requires the presence of cofactors such as pyridoxal phosphate (B84403) and a keto-acid like alpha-ketoglutarate or pyruvate . nih.gov The data indicates that beta-methylaspartate is initially transaminated, then decarboxylated, and the resulting product is transaminated again to form the final amino acid product. nih.gov

Metabolite Identification and Flux Analysis in vitro and in vivo

Metabolite identification involves detecting and quantifying the intermediate and final products of a metabolic pathway. This is often coupled with Metabolic Flux Analysis (MFA), a technique used to measure the rates (fluxes) of reactions within a biological system. rsc.orgcreative-proteomics.com MFA often employs stable isotope tracers, such as ¹³C-labeled substrates, to track the flow of atoms through the metabolic network. rsc.org While comprehensive MFA specifically for this compound is not widely documented, metabolite identification has been performed in certain biological contexts.

In studies with cell-free extracts of Pseudomonas putida, the enzymatic degradation of beta-methylaspartate was shown to yield several key products. nih.gov These identified metabolites are crucial for understanding the steps in its catabolic pathway.

Identified Metabolites from beta-Methyl-aspartate Degradation in Pseudomonas putida

Metabolite Description Source
alpha-Aminobutyrate The main amino acid product resulting from the degradation pathway. nih.gov nih.gov
Carbon Dioxide Released during the beta-decarboxylation step of the pathway. nih.gov nih.gov

| alpha-Ketobutyrate | A keto-acid intermediate formed from the decarboxylation of beta-methyloxalacetate. nih.gov | nih.gov |

This table summarizes the key breakdown products identified in studies on Pseudomonas putida.

Comparative Metabolic Studies of this compound Across Different Organisms or Cell Lines

The metabolism of asparagine and its derivatives shows significant diversity across different life forms. While direct comparative studies on this compound are scarce, inferences can be drawn from the known metabolic capabilities of various organisms regarding asparagine and other amino acids.

Bacteria: As detailed, soil bacteria like Pseudomonas putida possess an inducible enzymatic system to degrade beta-methylaspartate through a transamination-decarboxylation sequence, allowing them to use it as a sole energy source. nih.gov

Plants: In plants such as Arabidopsis, asparagine plays a key role in nitrogen transport and storage. oup.comoup.com Its catabolism is well-established and proceeds via asparaginase to produce aspartate and ammonia (B1221849), or via asparagine aminotransferase. oup.com It is plausible that this compound, if present, could be acted upon by similar enzymes, though substrate specificity would be a determining factor.

Yeast: In Saccharomyces cerevisiae, the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine is well-understood. researchgate.net These amino acids are converted by branched-chain amino acid aminotransferases (Bat1 and Bat2) into their respective keto-acids, which can then be catabolized further to enter central metabolism as acetyl-CoA or succinyl-CoA. researchgate.nettandfonline.com This highlights the general capacity of yeast to process amino acids with aliphatic side chains, a category that includes this compound.

Mammalian Cells: Mammalian metabolism of asparagine is more restricted. A crucial distinction is the general lack of cytosolic asparaginase activity required to convert asparagine into aspartate. nih.gov This means asparagine cannot typically be catabolized to serve as a carbon source for the TCA cycle. nih.gov Its primary roles are in protein synthesis and as a nitrogen donor for the synthesis of other non-essential amino acids. nih.gov This suggests that this compound would likely not be a significant energy source in mammalian cells.

Comparative Overview of Asparagine-Related Catabolism

Organism/Cell Type Key Enzymes/Pathways Primary Products Metabolic Role Source
Pseudomonas putida Transamination-Decarboxylation sequence alpha-Aminobutyrate, CO₂, alpha-Ketobutyrate Energy and Carbon Source nih.gov
Plants (e.g., Arabidopsis) Asparaginase, Asparagine Aminotransferase Aspartate, Ammonium, 2-Oxosuccinamate Nitrogen Mobilization oup.comoup.com
Yeast (e.g., S. cerevisiae) Branched-Chain Amino Acid Aminotransferases (for BCAAs) Keto-acids, Fusel Alcohols Nitrogen Source, Precursor Synthesis researchgate.nettandfonline.com

| Mammalian Cells | Limited catabolism (lacks cytosolic asparaginase) | Primarily used for protein synthesis | Building Block, Nitrogen Donor | nih.gov |

This table provides a comparative summary of asparagine and related amino acid catabolism across different biological systems.

Interplay with Central Carbon and Nitrogen Metabolism Pathways

The degradation of this compound is not an isolated process; its products directly feed into the core metabolic networks of the cell, namely central carbon and nitrogen metabolism.

Connection to Nitrogen Metabolism: Amino acid catabolism is a cornerstone of nitrogen metabolism. The transamination reactions involved in the breakdown of this compound in bacteria directly link its fate to the cellular pool of other amino acids and keto-acids, particularly the glutamate (B1630785)/alpha-ketoglutarate pair. nih.gov The ammonium released either directly via hydrolysis (as seen with asparaginase and asparagine) or indirectly can be reassimilated into organic forms. oup.com This reassimilation often occurs via the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle, which incorporates free ammonia into glutamine and glutamate, central carriers of nitrogen in the cell. oup.comoup.com

Connection to Central Carbon Metabolism: Central carbon metabolism comprises pathways like glycolysis, the pentose (B10789219) phosphate pathway, and the tricarboxylic acid (TCA) cycle, which provide energy and biosynthetic precursors. asm.org The breakdown products of this compound can enter this network.

Anaplerotic Reactions: The product alpha-ketobutyrate, identified in Pseudomonas metabolism, can be further converted to propionyl-CoA and then succinyl-CoA, a direct intermediate of the TCA cycle. nih.gov Aspartate, the product of asparagine hydrolysis, is readily converted by transamination into oxaloacetate, another key TCA cycle intermediate. frontiersin.orgacs.org These reactions that replenish TCA cycle intermediates are known as anaplerotic sequences.

Energy and Precursor Supply: By feeding into the TCA cycle, the carbon skeleton of this compound can be used to generate reducing equivalents (NADH, FADH₂) for ATP production through oxidative phosphorylation or be withdrawn from the cycle to serve as a precursor for the biosynthesis of other molecules. asm.org For example, aspartate itself is a precursor for other amino acids and for pyrimidine (B1678525) nucleotide synthesis. elifesciences.org The interplay is tightly regulated; for instance, the metabolism of asparagine and aspartate is linked to the malate-aspartate shuttle, which is essential for mitochondrial function. diabetesjournals.org

Advanced Spectroscopic and Analytical Techniques for Beta Methyl Asparagine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of beta-methyl-asparagine in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment and connectivity of each atom in the molecule.

Detailed Research Findings: The structure of this compound can be confirmed by analyzing its proton (¹H) and carbon-¹³ (¹³C) NMR spectra. The presence of the additional methyl group on the β-carbon introduces characteristic shifts and spin-spin couplings. 2D NMR techniques are crucial for unambiguous assignment. uzh.ch A COSY (Correlated Spectroscopy) experiment reveals ¹H-¹H coupling networks, connecting protons on adjacent carbons, while a TOCSY (Total Correlation Spectroscopy) experiment can identify all protons within a single spin system, helping to distinguish the amino acid's backbone and side-chain protons. uzh.chbyu.edu

Table 1: Common NMR Experiments for this compound Analysis
NMR ExperimentInformation ProvidedPrimary Application
¹H NMRChemical shift and coupling constants of protons.Initial structural assessment and purity.
¹³C NMRChemical shift of carbon atoms.Confirmation of carbon backbone.
COSYCorrelation of scalar-coupled protons (typically 2-3 bonds). uzh.chAssigning neighboring protons.
TOCSYCorrelation of all protons within a spin system. uzh.chIdentifying all protons of the amino acid.
HSQC/HMQCCorrelation of directly bonded ¹H and ¹³C nuclei. acs.orgAssigning carbons to their attached protons.
HMBCCorrelation of ¹H and ¹³C nuclei over multiple bonds (2-4 bonds). ipb.ptElucidating the complete molecular skeleton.
NOESY/ROESYCorrelation of protons close in space (<5 Å). byu.eduDetermining 3D conformation and stereochemistry.

Mass Spectrometry (MS/MS, HRMS) for Precise Mass Determination and Fragmentation Pattern Analysis in Complex Biological Matrices

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, offering exceptional sensitivity and mass accuracy. High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instruments, can measure the mass-to-charge ratio (m/z) of the parent ion with high precision (typically <5 ppm error). acs.org This allows for the confident determination of the compound's elemental formula, a critical step in its identification.

Detailed Research Findings: Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of this compound. In this technique, the parent ion is isolated, fragmented (e.g., via collision-induced dissociation, CID), and the resulting product ions are detected. The fragmentation pattern serves as a molecular fingerprint, providing structural confirmation. The fragmentation of β-amino acids can be distinct from their α-amino acid counterparts. Studies on related β-amino acid-containing peptides have shown that while typical c and z• type fragments from backbone cleavage can be rare, a• and y fragments may be more prevalent. nih.gov The presence of the extra methylene (B1212753) group in the backbone of β-amino acids can lead to unique fragmentation pathways, such as the cleavage of the Cα-Cβ bond, which can help differentiate them from isomers. nih.govnih.gov This specificity is vital for identifying this compound in complex biological samples where isomers may be present. mdpi.com

Table 2: Key Mass Spectrometry Data for this compound Analysis
Analysis TypeTechniqueInformation Obtained
Precise MassHRMS (e.g., Orbitrap, FT-ICR)Highly accurate m/z value for elemental composition determination. acs.org
FragmentationMS/MS (e.g., CID, ETD, ECD)Characteristic product ions (e.g., a•, y, b ions) for structural confirmation. nih.govresearchgate.net
Neutral losses (e.g., H₂O, NH₃, CO) aiding in structural analysis. researchgate.net
Isomer DifferentiationExD (ECD/ETD) MS/MSSpecific diagnostic fragment ions resulting from unique backbone cleavages (e.g., Cα-Cβ bond). nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Separation, Quantification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for separating this compound from complex mixtures, assessing its purity, and performing quantification. Reversed-phase HPLC (RP-HPLC) on columns like C18 is the most common approach. hplc.eu

Detailed Research Findings: Since most amino acids, including this compound, lack a strong native chromophore for UV detection, a pre-column or post-column derivatization step is typically required. myfoodresearch.com Reagents such as o-phthaldialdehyde (OPA) or 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) are used to attach a UV-active or fluorescent tag to the amino group, significantly enhancing detection sensitivity. researchgate.netnih.gov The separation is optimized by adjusting the mobile phase composition, typically a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve generated from standards of known concentrations. researchgate.net This method allows for the reliable and routine determination of this compound levels in various samples.

Table 3: Example HPLC Method Parameters for Derivatized Amino Acid Analysis
ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (ODS), e.g., 250 x 4.6 mm, 5 µm. nih.govnih.govSeparation based on hydrophobicity.
Mobile Phase AAqueous buffer (e.g., sodium acetate, TFA in water). nih.govnih.govWeak eluent for retaining polar compounds.
Mobile Phase BOrganic solvent (e.g., acetonitrile, methanol). nih.govStrong eluent for eluting hydrophobic compounds.
Elution ModeGradient elution. nih.govcore.ac.ukTo resolve compounds with a wide range of polarities in a single run.
Flow Rate~1.0 mL/min for a 4.6 mm ID column. nih.govEnsures efficient separation and good peak shape.
DetectionUV (e.g., 340 nm) or Fluorescence, post-derivatization. researchgate.netnih.govSensitive and specific detection of tagged amino acids.

The presence of two chiral centers in this compound (at the α- and β-carbons) means it can exist as four distinct stereoisomers (two pairs of enantiomers, which are diastereomers of each other). Chiral chromatography is essential to separate and quantify these individual forms.

Detailed Research Findings: Two primary strategies are used for the chiral resolution of amino acids by HPLC. The indirect method involves derivatizing the racemic mixture with a pure chiral reagent, such as an analog of Marfey's reagent (e.g., N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide). nih.gov This reaction creates diastereomeric pairs that have different physicochemical properties and can be separated on a standard achiral reversed-phase column. nih.govresearchgate.net The direct method employs a Chiral Stationary Phase (CSP). These phases contain a chiral selector (e.g., cyclodextrin (B1172386) or polysaccharide derivatives) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. nih.govmdpi.com This approach is often simpler as it does not require a derivatization step. nih.gov The separation of all four stereoisomers of this compound would be a key application of these techniques.

Table 4: Comparison of Chiral Separation Strategies
StrategyPrincipleAdvantagesDisadvantages
Indirect MethodDerivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. nih.govnih.govUses standard HPLC columns; can be highly sensitive with fluorescent tags. nih.govRequires a pure chiral derivatizing reagent; potential for racemization during derivatization.
Direct MethodDifferential interaction of enantiomers with a Chiral Stationary Phase (CSP). nih.govmdpi.comSimpler workflow (no derivatization); direct analysis of enantiomers. nih.govCSP columns can be expensive and less robust; method development can be more complex.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the trace-level quantification of amino acids in highly complex biological matrices like plasma, urine, or cell lysates. zivak.comnih.gov

Detailed Research Findings: This hyphenated technique leverages the superior separation capability of HPLC with the unparalleled sensitivity and specificity of MS/MS detection. nih.gov After chromatographic separation, the analyte is ionized (typically by electrospray ionization, ESI) and detected by the mass spectrometer. Using modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific transition from a precursor ion (the parent molecule's mass) to one or more product ions (characteristic fragments). anaquant.com This process acts as a highly specific filter, minimizing interference from co-eluting matrix components and providing confident identification and quantification, even at picomole or femtomole levels. nih.govanaquant.com Derivatization can still be beneficial in LC-MS/MS to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. nih.govresearchgate.net

Table 5: Principles of LC-MS/MS for this compound Quantification
ComponentFunctionAdvantage
Liquid Chromatography (LC)Separates this compound from other compounds in the sample based on physicochemical properties.Reduces matrix effects and separates isomers. nih.gov
Mass Spectrometry (MS1 - Quadrupole 1)Isolates the precursor ion (parent molecule) based on its specific mass-to-charge ratio (m/z).Provides the first level of specificity. anaquant.com
Collision Cell (Quadrupole 2)Fragments the isolated precursor ion into smaller, characteristic product ions.Generates a specific fragmentation pattern for structural confirmation. anaquant.com
Mass Spectrometry (MS2 - Quadrupole 3)Selects and detects one or more specific product ions.Provides a second, higher level of specificity, ensuring accurate quantification. anaquant.com

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

X-ray Crystallography for Solid-State Structural Analysis and Ligand-Binding Studies (if applicable)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. If a single crystal of this compound or a peptide containing it can be grown, this method can provide an unambiguous structural model.

Detailed Research Findings: The technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to build an electron density map of the molecule. pan.pl This map allows for the determination of bond lengths, bond angles, and torsional angles with very high precision. For a chiral molecule like this compound, crystallography can unequivocally establish the absolute stereochemistry at both chiral centers. acs.org In the context of ligand-binding studies, if a peptide containing this compound is co-crystallized with its target receptor (e.g., an enzyme), the resulting structure can reveal the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that govern the binding event. nih.gov The primary limitation of this technique is the often-difficult process of obtaining a high-quality, single crystal suitable for diffraction. nih.gov

Table 6: Information Derived from X-ray Crystallography
ParameterDescription
Molecular StructurePrecise 3D coordinates of all non-hydrogen atoms. pan.pl
Absolute StereochemistryUnambiguous assignment of R/S configuration at all chiral centers. acs.org
ConformationThe specific solid-state conformation (torsion angles) of the molecule. mdpi.com
Intermolecular InteractionsDetails of hydrogen bonding and packing within the crystal lattice.
Ligand-Binding ModeAtomic-level details of how the molecule interacts with a binding partner (e.g., a protein). nih.gov

Computational Chemistry and Theoretical Modeling for Spectroscopic Prediction and Interaction Studies

Computational chemistry provides a powerful theoretical framework to complement and interpret experimental data. By modeling this compound in silico, researchers can predict its properties and simulate its behavior at an atomic level.

Detailed Research Findings: Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to predict spectroscopic properties. mdpi.com For instance, DFT calculations can compute the NMR chemical shifts and coupling constants for various possible low-energy conformations (rotamers) of this compound. acs.org By comparing these predicted spectra with the experimental NMR data, the most probable conformation in solution can be identified. Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamics of the molecule over time. nih.gov MD can simulate how this compound interacts with solvent molecules or a protein binding site, providing insights into its flexibility, preferred binding orientations, and the thermodynamics of interaction. nih.gov This synergy between computational modeling and experimental analysis provides a much deeper understanding than either approach could achieve alone.

Table 7: Applications of Computational Modeling in this compound Research
Computational MethodApplicationInsights Gained
Conformational SearchSystematically or stochastically explore possible 3D structures.Identifies low-energy conformers for further analysis. mdpi.com
Density Functional Theory (DFT)Calculate electronic structure and properties.Prediction of NMR chemical shifts, vibrational frequencies, and reaction energetics. acs.orgmdpi.com
Molecular Dynamics (MD)Simulate the movement of atoms and molecules over time.Analysis of conformational flexibility, solvent interactions, and binding dynamics. nih.gov
Molecular DockingPredict the preferred orientation of one molecule when bound to another.Hypothesizes the binding mode of this compound in a receptor site. mdpi.com

Biological Roles and Molecular Mechanisms of Beta Methyl Asparagine

Mechanistic Investigations into its Biological Functions

The introduction of a methyl group to the backbone of asparagine can significantly alter its chemical properties, leading to novel biological activities. The following sections explore the mechanistic investigations into these functions, drawing on research from analogous compounds where direct data on beta-methyl-asparagine is not available.

While not one of the 20 canonical amino acids, this compound has the potential to be incorporated into peptides and proteins, creating novel biomacromolecules. The inclusion of beta-amino acids, such as this compound, can confer unique structural properties to peptides, including increased stability. Research has demonstrated that ribosomes can be engineered to incorporate various beta-amino acids into proteins. For instance, modified ribosomes have successfully incorporated four different isomers of methyl-β-alanine into the protein dihydrofolate reductase ontosight.ai. This suggests that a similar ribosomal-mediated incorporation of this compound may be feasible.

The addition of a methyl group to the β-position of amino acids in a peptide chain has been shown to constrain the rotation between the alpha- and beta-carbons, rigidifying the structure and potentially enhancing biological activity nih.gov. This strategy has been employed in the design of peptidomimetics, including analogs of hormones like somatostatin (B550006) nih.gov. Furthermore, synthetic peptides containing β-methylated amino acids, such as γ-methylornithine, have been developed to create stable β-hairpin structures spandidos-publications.com. These findings underscore the potential of this compound as a valuable building block in the synthesis of structurally constrained and biologically active peptides.

Asparagine itself is recognized as a signaling molecule, notably in the activation of the mTORC1 pathway, which is crucial for cell growth and proliferation researchgate.netnih.gov. Methylated amino acid derivatives, such as N-methyl-D-aspartic acid (NMDA), are well-established as potent neurotransmitters that act as specific agonists at NMDA receptors in the brain acs.org.

While there is no direct evidence of this compound acting as a signaling molecule, the known roles of asparagine and other methylated amino acids suggest this is a plausible function. Post-translational methylation of asparagine residues within proteins is a known biological process that can modulate protein function nih.gov. For example, the methylation of asparagine residues in phycobilisomes, the light-harvesting complexes in cyanobacteria, is crucial for optimizing energy transfer during photosynthesis nih.gov. This indicates that methylation at the asparagine side chain can have significant functional consequences, and it is conceivable that free this compound could act as a modulator of cellular signaling pathways.

The methylation of asparagine can influence its interaction with various proteins. A notable example is the human enzyme isoaspartyl peptidase/L-asparaginase (ASRGL1), which exhibits high activity with L-aspartic acid beta-methyl ester, a compound closely related to this compound oup.com. This enzyme has both L-asparaginase and beta-aspartyl peptidase activity and may be involved in the production of the excitatory neurotransmitter L-aspartate in the brain oup.com.

Post-translational methylation of asparagine residues is carried out by specific methyltransferase enzymes nih.gov. In certain proteins, such as polytheonamide B, N-methylated asparagine residues are essential for maintaining the stability of the protein's β-helical structure through hydrogen bonding cambridge.org. This highlights the critical role that methylation can play in protein conformation and function. The enzymes responsible for these modifications, as well as potential receptors and transporters, represent key molecular interaction partners for methylated asparagine derivatives.

Table 1: Potential Molecular Interactions of this compound and Related Compounds

Interacting Protein Compound Type of Interaction Potential Outcome Reference
Isoaspartyl peptidase/L-asparaginase (ASRGL1) L-Aspartic acid beta-methyl ester Substrate Production of L-aspartate oup.com
Methyltransferases Asparagine Substrate Post-translational modification of proteins nih.gov

Investigation of its Function as a Signaling Molecule or Modulator

Cellular Uptake and Transport Mechanisms of this compound

The transport of beta-amino acids into cells is mediated by specific transporter proteins. In plants, the LYSINE (B10760008) HISTIDINE TRANSPORTER 1 (LHT1) has been identified as the primary transporter for the cellular uptake of beta-amino acids such as β-aminobutyric acid (BABA) and R-β-homoserine nih.govnih.gov.

In humans, distinct transport systems for beta-amino acids have been characterized. Studies in cultured skin fibroblasts have identified a predominant "Beta" system responsible for the uptake of taurine (B1682933) and β-alanine oup.comnih.gov. This system is separate from the "L" system, which transports branched-chain neutral amino acids oup.comnih.gov. The renal transport of beta-amino acids is facilitated by a protein encoded by the AABT (Amino Acid Beta Transporter) gene, which is located in the proximal tubules ontosight.ai. Furthermore, the transport of taurine and beta-alanine (B559535) in human kidney cells is dependent on the presence of sodium and chloride ions. While the specific transporters for this compound have not been identified, it is likely that it utilizes one or more of these specialized beta-amino acid transport systems. The incorporation of unnatural amino acids like L- or D-4,4'-biphenylalanine into peptides has been shown to drastically increase their cellular uptake, suggesting that modifications to amino acid structures can significantly influence their transport acs.org.

Impact on Cellular Homeostasis and Specific Biochemical Pathways

The introduction of this compound into a cell has the potential to impact various aspects of cellular homeostasis and interfere with key biochemical pathways, particularly those involving protein and nucleotide synthesis.

Asparagine plays a critical role in supporting protein synthesis, especially in rapidly proliferating cells nih.gov. It can act as an exchange factor, facilitating the import of other essential amino acids required for protein production. A sufficient supply of asparagine is necessary for the proper charging of tRNA with asparagine (tRNA-Asn), and a deficiency can lead to a reduction in global protein synthesis.

Asparagine metabolism is also closely linked to nucleotide synthesis. It has been shown to coordinate with serine metabolism, which provides the carbon units necessary for the biosynthesis of nucleotides. Given the integral role of asparagine in these processes, the presence of this compound could potentially influence them. The incorporation of beta-amino acids into peptides can stabilize their secondary structures, which could in turn affect their function and, consequently, the regulation of biochemical pathways ontosight.ai. However, further research is needed to determine the precise impact of this compound on the intricate networks of protein and nucleotide synthesis.

Influence on Amino Acid Exchange and Transport Systems

The uptake and exchange of amino acids across the plasma membrane are critical for cellular homeostasis and are mediated by a variety of amino acid transporters (AATs). jst.go.jp These transporters can be highly specific or promiscuous, and their activity is essential for processes ranging from protein synthesis to metabolic signaling. jst.go.jpnih.gov The non-essential amino acid L-asparagine has been identified as a key player in this process, functioning as an amino acid exchange factor. nih.govresearchgate.net Intracellular asparagine can be exchanged for extracellular amino acids, particularly serine, arginine, and histidine, thereby regulating their intracellular levels. nih.govresearchgate.net This exchange mechanism is crucial for activating the mTORC1 signaling pathway, which in turn promotes protein and nucleotide synthesis, supporting cell proliferation, especially in cancer cells. nih.govresearchgate.net

While the role of asparagine as an exchange factor is well-documented, direct research on how the methylation at the beta-carbon position, creating this compound, specifically influences these transport and exchange systems is limited in the current scientific literature. However, studies on analogous compounds suggest that modifications at this position can impact transporter interaction. For instance, a related aspartate analog, beta-DL-methylene-aspartate, has been shown to potently inhibit the uptake of L-glutamate into astrocytes by interacting with the glutamate (B1630785) transport system. nih.gov This indicates that the structural alteration on the beta-carbon can interfere with the binding and translocation processes of amino acid transporters.

Amino acid transport is managed by several families of proteins, such as the Solute Carrier (SLC) superfamily, which includes a wide array of transporters with varying substrate specificities and transport mechanisms like symport and antiport (exchange). jst.go.jpfrontiersin.orgfrontiersin.org For example, the transporter ASCT2 (SLC1A5) is a well-known Na+-dependent antiporter for neutral amino acids, while system A transporters like SNAT2 are Na+-coupled symporters. frontiersin.orgnih.gov The precise mechanisms by which this compound might interact with these or other transport systems, and whether it could function as a substrate, inhibitor, or modulator of amino acid exchange, remains an area for further investigation.

Post-Translational Modification Involving Methylated Asparagine Residues in Proteins (e.g., gamma-N-methylasparagine as a related example)

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which dramatically expand their functional capacity. frontiersin.orgasm.orgplos.org Methylation is a common PTM where a methyl group is added to amino acid residues, most often lysine and arginine, by methyltransferase enzymes. nih.govasm.org This modification can regulate protein function, stability, and interactions. nih.govwikipedia.org

A notable example of asparagine methylation is the post-translational formation of gamma-N-methylasparagine (γ-NMA), a modified residue discovered in the β-subunits of phycobiliproteins, the major light-harvesting protein complexes in cyanobacteria and red algae. frontiersin.orgresearchgate.netnih.gov This modification is highly conserved and has been identified in various phycobiliproteins, including C- and R-phycocyanins and phycoerythrins. researchgate.net

The biosynthesis of γ-NMA involves the enzymatic transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the side-chain amide nitrogen of a specific asparagine residue. frontiersin.orgresearchgate.net In numerous phycobiliproteins, this modification occurs at position 72 of the β-subunit (Asn-β72), which is located within a highly conserved region of these proteins. researchgate.net The methyltransferase responsible for this specific modification has been identified as CpcM. nih.gov Inactivation of the cpcM gene results in the absence of the methylation, confirming its role in the biosynthesis of γ-NMA. nih.gov

The functional significance of this asparagine methylation is linked to the efficiency of photosynthesis. nih.govdrugbank.com Mutant cyanobacterial cells that contain unmethylated phycobilisomes show reduced efficiency in energy transfer from the phycobilisomes to the photosystems, particularly under low-light conditions. frontiersin.orgdrugbank.com This leads to lower rates of electron transfer through Photosystem II. drugbank.com Consequently, cells with the γ-N-methylasparagine modification have a selective growth advantage, outcompeting unmethylated strains in low-light environments. drugbank.com Furthermore, the methylation of the asparagine side-chain amide may offer protection against deamidation, a spontaneous chemical degradation that can alter a protein's structure and function. pnas.org While asparagine typically hydrolyzes to aspartic acid, γ-N-methylasparagine follows a different reaction pathway that involves cyclization, which can diminish the rate of amide hydrolysis by as much as 13-fold under certain pH conditions. pnas.org

Table 1: Research Findings on gamma-N-methylasparagine (γ-NMA) as a Post-Translational Modification

Feature Description Key Findings Citations
Modified Residue gamma-N-methylasparagine (γ-NMA) A post-translationally modified asparagine residue. researchgate.netnih.gov
Protein Family Phycobiliproteins (e.g., phycocyanin, phycoerythrin) Found in the light-harvesting complexes of cyanobacteria and red algae. frontiersin.orgresearchgate.net
Location Position β-72 Occurs at the asparagine residue at position 72 of the β-subunit. researchgate.netdrugbank.com
Biosynthesis Methyltransferase CpcM The enzyme CpcM catalyzes the methylation using S-adenosylmethionine as the methyl donor. frontiersin.orgresearchgate.netnih.gov
Biological Function Enhanced Photosynthetic Efficiency Improves the efficiency of energy transfer from phycobilisomes to photosystems. frontiersin.orgnih.govdrugbank.com
Cellular Advantage Growth and Stability Provides a selective growth advantage under low light and may protect against protein deamidation. drugbank.compnas.org

| Effect of Absence | Impaired Function | Mutants lacking CpcM are more sensitive to high-light stress and show impaired state transitions. | nih.gov |

Future Research Directions and Unanswered Questions in Beta Methyl Asparagine Studies

Development of Novel Analytical Probes for in situ Detection and Imaging

A significant challenge in understanding the role of beta-Methyl-asparagine is the lack of specific tools for its detection and visualization within a complex biological environment. The development of novel analytical probes is a critical first step. Current methods for general amino acid detection could be adapted and refined for this specific target.

Future research could focus on:

Fluorescent Probes: Designing and synthesizing fluorescent probes that exhibit a selective response to this compound is a promising direction. rsc.org Technologies based on BODIPY dyes, which can produce a unique photophysical response upon coupling to an amino acid, could be engineered for specificity towards the beta-methylated structure. biorxiv.org The goal would be to create probes capable of simultaneous chemoselective and enantioselective detection. rsc.org

Click Chemistry and Bioorthogonal Tagging: Techniques that use bioorthogonal amino acids, such as those with azide (B81097) or alkyne handles, allow for the visualization of protein synthesis via click chemistry. nih.gov A synthetic analogue of this compound bearing a bioorthogonal group could be developed. This would enable its incorporation into peptides and subsequent tagging with reporter molecules for in situ imaging, allowing researchers to track its metabolic fate and localization within cells. nih.gov

Mass Spectrometry-Based Probes: Advanced mass spectrometry techniques, like liquid microjunction-surface sampling probe-mass spectrometry (LMJ-SSP-MS), have been used for the in situ measurement of amino acids from living systems like bacterial biofilms. researchgate.net Developing methodologies to specifically identify and quantify this compound using such sensitive techniques would provide spatiotemporal information about its exudation and metabolism in various biological contexts.

Table 1: Potential Technologies for Developing this compound Probes

Probe Technology Principle of Operation Potential Application for this compound Supporting Findings
Engineered Fluorescent Dyes A fluorophore is chemically modified to bind selectively to the target molecule, causing a change in its fluorescence properties (emission, lifetime, brightness). Development of a probe that specifically recognizes the beta-methyl group and asparagine backbone for quantitative imaging in live cells. BODIPY-based probes achieve spectral resolution for native amino acids biorxiv.org; binaphthyl probes can be designed for chemo- and enantioselectivity. rsc.org
Bioorthogonal "Click" Chemistry A modified version of this compound containing a non-native functional group (e.g., alkyne or azide) is synthesized and introduced to a biological system. It is then detected by a "click" reaction with a complementary reporter molecule (e.g., a fluorescent azide or alkyne). Tracking the incorporation of this compound into newly synthesized proteins to identify its molecular targets and pathways. Approach has been successfully used to visualize protein synthesis with other non-canonical amino acids. nih.gov
Surface-Sampling Mass Spectrometry A microjunction probe samples minute amounts of liquid from a surface directly into a mass spectrometer for chemical analysis without extensive sample preparation. In situ detection and quantification of this compound in its native environment, such as on the surface of cells or within tissue microenvironments. LMJ-SSP-MS has been used to detect 15 different amino acids from plant roots in real-time. researchgate.net

Identification of Additional Biosynthetic or Catabolic Enzymes and Regulatory Networks

The metabolic pathways of this compound are largely unknown. While the biosynthesis of asparagine from aspartate is well-documented, involving the enzyme asparagine synthetase (ASNS), the specific enzymes that catalyze the methylation at the beta-carbon position have not been identified. oup.comnih.gov

Key unanswered questions include:

Biosynthetic Enzymes: What enzyme or enzymes are responsible for the beta-methylation of asparagine or its precursors? Research should focus on identifying novel methyltransferases. While some methyltransferases are known to act on asparagine residues within proteins, such as CpcM asm.org, the enzyme for free this compound synthesis remains elusive.

Catabolic Pathways: How is this compound broken down? The primary catabolic enzyme for asparagine is asparaginase (B612624), which hydrolyzes it to aspartate and ammonia (B1221849). libretexts.orgthemedicalbiochemistrypage.org It is crucial to determine if asparaginase can also act on this compound or if a different set of enzymes is responsible for its degradation.

Regulatory Networks: The expression of ASNS is tightly regulated by transcription factors like ATF4 in response to amino acid depletion. nih.govmdpi.com Future studies must investigate whether the production and breakdown of this compound are controlled by similar regulatory networks or if unique signaling pathways govern its homeostasis. Understanding how its levels are managed in response to metabolic stress or developmental cues is essential. researchgate.net

Table 2: Key Enzymes in Asparagine Metabolism and Areas for Future Discovery

Enzyme Role in Asparagine Metabolism Unanswered Question for this compound
Asparagine Synthetase (ASNS) Catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine. nih.gov Does ASNS have any promiscuous activity towards a beta-methylated aspartate precursor?
Asparaginase Catalyzes the hydrolysis of asparagine to aspartic acid and ammonia. libretexts.org Is this compound a substrate for any known asparaginase isoenzymes, or does a specific hydrolase exist for it?
Putative Methyltransferase(s) Unknown. What is the identity of the enzyme(s) that catalyze the methylation of the asparagine backbone at the beta-position?
Putative Catabolic Enzymes Unknown. What enzymes, other than asparaginase, are involved in the breakdown of this compound and its metabolic products?

Elucidation of Comprehensive Biological Roles and Molecular Targets in diverse systems

The precise biological function of this compound is a major gap in current knowledge. By examining the roles of related molecules like L-asparagine, D-amino acids, and β-amino acids, we can hypothesize its potential functions and design experiments to test them.

Potential biological roles could include:

Metabolic Regulation: L-asparagine is a key molecule for nitrogen storage and transport. mdpi.com The beta-methyl group could modify its transport across membranes or its stability, potentially creating a more persistent pool of nitrogen or a specialized signaling molecule.

Neurological Activity: Certain D-amino acids, such as D-asparagine and D-serine, have been identified as potential neuroprotective agents or neurotransmitters. rsc.orgmdpi.com The stereochemistry of this compound could be critical, and its D- or L-form may have undiscovered roles in the central nervous system.

Protein and Peptide Structure: β-amino acids are known to form stable secondary structures in peptides, making them resistant to degradation. researchgate.net The incorporation of this compound into peptides could confer enhanced stability and novel pharmacological properties, a key interest for medicinal chemistry. researchgate.netfrontiersin.org Its molecular targets could be receptors or enzymes that recognize this unique structural feature.

Table 3: Comparison of Known Roles of Related Amino Acids to Postulate Functions for this compound

Amino Acid Type Known Biological Roles Hypothesized Role for this compound
L-Asparagine Nitrogen transport and storage, protein synthesis, precursor for other metabolites, regulation of cell signaling. nih.govmdpi.com The methyl group could alter its solubility, transport efficiency, or interaction with asparagine-binding proteins, creating a specialized metabolic intermediate or signaling molecule.
D-Asparagine Potential neuroprotective agent, precursor for antimicrobial molecules, component of bacterial cell walls. mdpi.com Depending on its stereochemistry, it could function as a neuromodulator or play a role in host-microbe interactions.
β-Amino Acids Building blocks for pharmaceuticals, form stable, protease-resistant peptide structures (β-peptides). researchgate.net Could be a natural building block for novel, stable bioactive peptides with unique therapeutic potential.

Challenges and Opportunities in the Synthesis and Application of this compound in Chemical Biology Research

The practical use of this compound in research is currently limited by difficulties in its chemical synthesis and a nascent understanding of its applications.

Challenges:

Stereoselective Synthesis: A primary challenge is the controlled, stereoselective synthesis of this compound. Creating the desired stereoisomer (controlling the chirality at both the alpha and beta carbons) is complex. While methods exist for synthesizing N-methyl β-amino acids and for creating beta-methyl aspartate as an intermediate, these are often low-yielding or not easily adaptable for all stereoisomers. google.comresearchgate.netgoogle.com

Peptide Incorporation: The synthesis of peptides containing modified or hydrophobic amino acids is notoriously difficult, often leading to aggregation and low yields during solid-phase peptide synthesis (SPPS). nih.govnih.gov Developing efficient protocols to incorporate this compound into peptide chains is a significant hurdle that must be overcome to explore its function in a peptide context.

Opportunities:

Chemical Biology Probes: Once synthetic routes are optimized, this compound can be a powerful tool. Its unique structure can be used to probe the active sites of enzymes like asparaginases or peptidases. By comparing the binding and turnover of asparagine versus its beta-methylated counterpart, researchers can map the steric and electronic constraints of enzyme active sites.

Development of Novel Therapeutics: β-amino acids are used to create peptide-based drugs with improved stability against enzymatic degradation. researchgate.net Synthesizing peptides with this compound could lead to new therapeutics with enhanced potency and longer half-lives. These modified peptides could be designed to target specific protein-protein interactions or act as enzyme inhibitors.

Materials Science: The ability of β-peptides to form stable, predictable structures opens up possibilities in biomaterial design. researchgate.net Oligomers of this compound could potentially self-assemble into novel nanomaterials with unique properties for applications in drug delivery or tissue engineering.

Compound Index

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying β-methyl-asparagine in complex biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise identification. Validate the method using synthetic standards and spike-recovery experiments in relevant matrices (e.g., serum, tissue homogenates). Ensure chromatographic separation parameters (e.g., column type, gradient elution) are optimized to resolve β-methyl-asparagine from structural analogs like asparagine or isoasparagine .

Q. How can researchers optimize the synthesis of β-methyl-asparagine for reproducible experimental outcomes?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed. Critical parameters include:

  • Coupling efficiency: Use Fmoc-protected amino acids with activating agents like HBTU/HOBt.
  • Deprotection conditions: Optimize piperidine concentration (20% v/v) and reaction time to minimize side reactions.
  • Purification: Apply reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Validate purity via NMR (¹H/¹³C) and HRMS .

Q. What experimental controls are essential when studying β-methyl-asparagine’s metabolic roles in vitro?

  • Methodological Answer :

  • Negative controls: Use cells or enzyme systems lacking asparagine synthetase or methyltransferase activity.
  • Isotopic labeling: Track metabolic incorporation via ¹³C-labeled β-methyl-asparagine.
  • Competitive inhibition assays: Co-administer with excess asparagine to confirm specificity .

Advanced Research Questions

Q. How should researchers address batch-to-batch variability in β-methyl-asparagine synthesis for longitudinal studies?

  • Methodological Answer : Request batch-specific quality control (QC) data, including:

  • Peptide content: Quantify via amino acid analysis (AAA).
  • Impurity profiling: Use LC-MS to detect truncated peptides or oxidation byproducts.
  • Solubility validation: Pre-test in assay buffers (e.g., PBS, DMEM) to ensure consistency. For sensitive assays (e.g., enzyme kinetics), consider custom synthesis with enhanced QC (e.g., TFA removal <1%) .

Q. What statistical approaches resolve contradictions in β-methyl-asparagine’s reported bioactivity across studies?

  • Methodological Answer : Perform a meta-analysis to aggregate effect sizes and assess heterogeneity (e.g., I² statistic). Stratify studies by:

  • Experimental design: In vitro vs. in vivo models.
  • Dosage ranges: Compare EC₅₀ values across concentration gradients.
  • Confounding variables: Adjust for differences in cell lines or animal strains using multivariate regression .

Q. How can researchers design experiments to differentiate β-methyl-asparagine’s direct biochemical effects from off-target interactions?

  • Methodological Answer :

  • CRISPR/Cas9 knockout models: Target genes encoding putative receptors or transporters.
  • Thermodynamic profiling: Use isothermal titration calorimetry (ITC) to measure binding affinity to suspected targets.
  • Proteomic screens: Apply affinity purification coupled with MS to identify interacting proteins .

Q. What are the best practices for validating β-methyl-asparagine’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature/pH stress: Incubate at 37°C in buffers mimicking lysosomal (pH 4.5) or cytosolic (pH 7.4) environments.
  • Enzymatic degradation assays: Expose to proteases (e.g., trypsin) and analyze degradation products via LC-MS.
  • Long-term storage validation: Monitor integrity over 6–12 months at −80°C using periodic QC checks .

Data Reporting and Reproducibility

Q. How should researchers document β-methyl-asparagine characterization data to meet journal standards?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Synthesis details: Report reaction yields, purification steps, and characterization data (NMR shifts, HRMS m/z).
  • Supplementary materials: Deposit raw spectra, chromatograms, and statistical code in repositories like Zenodo.
  • Reproducibility statements: Disclose batch numbers and QC thresholds for reagents .

Q. What strategies mitigate publication bias in β-methyl-asparagine research?

  • Methodological Answer :

  • Preregistration: Submit study protocols to platforms like ClinicalTrials.gov or Open Science Framework.
  • Negative results reporting: Publish non-significant findings in journals specializing in null results (e.g., PLOS ONE).
  • Data sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .

Tables: Key Methodological Considerations

Parameter Optimal Practice References
Synthesis purity threshold≥95% (HPLC)
Stability testing duration6–12 months at −80°C
Meta-analysis heterogeneityI² < 50% indicates acceptable variability
LC-MS/MS detection limit0.1 ng/mL (in serum)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.